Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furyl Group: The 2-methyl-3-furyl group can be introduced via Friedel-Crafts acylation using appropriate acyl chlorides and Lewis acid catalysts.
Esterification: The carboxylate group is introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be explored for its potential use in the development of organic electronic materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-benzothiophenecarboxylate
- 2-Methyl-3-furylbenzothiophene
- Ethyl 2-benzothiophenecarboxylate
Uniqueness
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the benzothiophene and furyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO4S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methylfuran-3-carbonyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-3-21-17(20)14-12-6-4-5-7-13(12)23-16(14)18-15(19)11-8-9-22-10(11)2/h4-9H,3H2,1-2H3,(H,18,19) |
InChI Key |
CGJBSYPMWNDPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.